molecular formula C10H7N3O B189729 1H-Pyrazolo[3,4-f]quinolin-9-ol CAS No. 148018-23-9

1H-Pyrazolo[3,4-f]quinolin-9-ol

Cat. No.: B189729
CAS No.: 148018-23-9
M. Wt: 185.18 g/mol
InChI Key: PTZBYCVHLPSISF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-f]quinolin-9-ol is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a hydroxyl group attached at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-f]quinolin-9-ol can be achieved through various methods. One common approach involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization. Another method includes the Friedländer condensation, where o-aminoacetophenones or o-aminobenzophenones react with appropriate pyrazolones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-f]quinolin-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrazoloquinolines, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-f]quinolin-9-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-f]quinolin-9-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 9th position. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-f]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBYCVHLPSISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)C2=C3C1=CNN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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